(5-Isopropylisoxazol-3-yl)methanol

Overview

Description

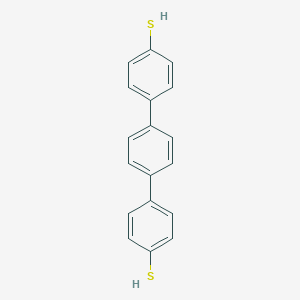

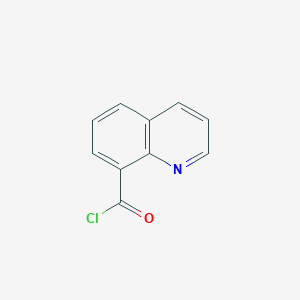

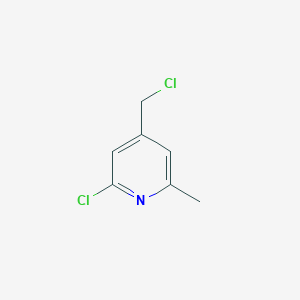

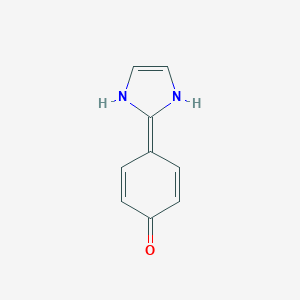

“(5-Isopropylisoxazol-3-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research and development purposes .

Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Isoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Isopropylisoxazol-3-yl)methanol” include a molecular formula of C7H11NO2 and a molecular weight of 141.17 .Scientific Research Applications

Chiral Separation and Antitubercular Activity

- Chiral High-Performance Liquid Chromatography (HPLC) Method Development : A study developed a sensitive and specific chiral chromatographic method for analyzing the stereoisomers of a novel triazole-based antitubercular compound, showcasing the importance of chiral separation in pharmaceutical research (Shekar et al., 2014).

Molecular Interaction Studies

- Methanol and Cyclodextrin Interactions : Research on the influence of methanol concentration on the equilibrium constant with cyclodextrins for a newly synthesized amino acid derivative highlights the role of solvent interactions in modifying molecular binding and stability (Mrozek et al., 2002).

Catalysis and Chemical Synthesis

- Catalyzed Condensations of Glycerol : A study investigated the acid-catalyzed condensation of glycerol with various aldehydes, demonstrating the application of solid acids in catalyzing reactions to produce potential novel platform chemicals (Deutsch et al., 2007).

Biomimetic Chelating Ligand Synthesis

- Synthesis of Biomimetic Chelating Ligands : Research on the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process highlights its potential use as a precursor for synthesizing biomimetic chelating ligands (Gaynor et al., 2023).

Antimicrobial and Analgesic Activities

- Synthesis and Biological Activity Studies : Novel derivatives of 1,3-benzoxazole were synthesized and tested for their antimicrobial and analgesic activities, demonstrating the utility of chemical synthesis in discovering new therapeutic agents (Jayanna et al., 2013).

Corrosion Inhibition

- Isoxazole Derivatives as Corrosion Inhibitors : A study on the efficiency of isoxazole derivatives in inhibiting corrosion of mild steel in HCl solution provides insights into their potential industrial applications (Sadeghzadeh et al., 2021).

Safety and Hazards

When handling “(5-Isopropylisoxazol-3-yl)methanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)8-10-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOVKGUDYTDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649331 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Isopropylisoxazol-3-yl)methanol | |

CAS RN |

123770-63-8 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)